Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate

Description

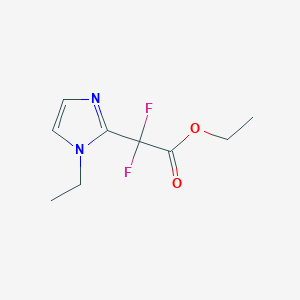

Ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetate (CAS Ref: 10-F741883) is an imidazole-derived ethyl ester featuring a 1-ethyl-substituted imidazole ring and a geminal difluoroacetate group. This compound falls under the broader category of fluorinated heterocyclic esters, which are pivotal in medicinal chemistry and organic synthesis due to fluorine's electronegativity and metabolic stability-enhancing properties .

Properties

Molecular Formula |

C9H12F2N2O2 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

ethyl 2-(1-ethylimidazol-2-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C9H12F2N2O2/c1-3-13-6-5-12-7(13)9(10,11)8(14)15-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

UEIWWNMELPUYLX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C(C(=O)OCC)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl 2,2-Difluoroacetate Intermediates

A common precursor is ethyl 2,2-difluoroacetate, which can be synthesized by catalytic hydrogenation of ethyl difluorochloroacetate using palladium on activated charcoal as catalyst in the presence of triethylamine in ethanol solvent.

| Parameter | Details |

|---|---|

| Starting material | Ethyl difluorochloroacetate |

| Catalyst | Palladium on activated charcoal (0.002 parts) |

| Base | Triethylamine (0.5 parts) |

| Solvent | Ethanol (5 parts) |

| Temperature | 30–45 °C |

| Pressure | Hydrogen pressure cycling between 0.1 and 0.4 MPa |

| Reaction time | 5 hours |

| Yield | ≥ 75% |

| Purification | Atmospheric distillation to separate product and solvent; catalyst recovered by filtration |

This hydrogenation process involves multiple cycles of hydrogen pressurization to ensure complete conversion. The product is isolated by distillation and catalyst is recovered for reuse.

Coupling with 1-Ethyl-1H-Imidazole Derivatives

The functionalization of the imidazole ring with the difluoroacetate group is typically achieved by nucleophilic substitution or metal-mediated coupling reactions involving ethyl bromodifluoroacetate or ethyl 2,2-difluoroacetate.

A representative procedure involves:

- Deprotonation of the 1-ethyl-1H-imidazole at the 2-position using a strong base such as n-butyllithium at low temperature (-78 °C) under inert atmosphere.

- Subsequent addition of ethyl 2,2-difluoroacetate to the lithiated imidazole intermediate.

- Quenching the reaction with ammonium chloride solution.

- Extraction and purification by flash chromatography.

| Parameter | Details |

|---|---|

| Imidazole derivative | 1-ethyl-1H-imidazole |

| Base | n-Butyllithium (2.5 M in hexanes) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction time | 2 hours for lithiation, 10 minutes post-addition of difluoroacetate |

| Workup | Quench with NH4Cl, extract with ether, dry over MgSO4 |

| Purification | Flash chromatography (hexane:ethyl acetate 80:20) |

| Yield | Approximately 48% |

This method allows for regioselective introduction of the difluoroacetate group at the 2-position of the imidazole ring.

Alternative Photoredox Catalytic Approaches

Recent advances have demonstrated visible-light-induced photoredox catalysis as an effective strategy for introducing difluoromethyl or difluoroacetate groups onto heterocycles.

- Ethyl bromodifluoroacetate serves as a radical precursor under photoredox conditions.

- A photocatalyst such as tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)3]Cl2) is used.

- The reaction is conducted in dimethyl sulfoxide (DMSO) under nitrogen atmosphere with irradiation from LED light sources.

- Bases such as triethylamine and additives like sodium bisulfite are included to facilitate radical formation and subsequent coupling.

| Parameter | Details |

|---|---|

| Radical precursor | Ethyl bromodifluoroacetate |

| Photocatalyst | Ru(bpy)3Cl2 (1 mol%) |

| Solvent | DMSO |

| Base | Triethylamine (40 mol%) |

| Additives | NaHSO3 (0.75 mmol) |

| Light source | 45 W LED |

| Temperature | Room temperature |

| Reaction time | 24 hours |

| Atmosphere | Nitrogen |

| Workup | Extraction with ethyl acetate, drying, concentration, flash chromatography |

| Yield | Good to excellent yields reported for related substrates |

This method enables mild and efficient difluoroalkylation of heterocycles and could be adapted for imidazole derivatives.

Summary Table of Preparation Methods

Purification and Characterization Notes

- Purification is commonly achieved by flash column chromatography using silica gel with solvent systems such as hexane/ethyl acetate or petroleum ether/ethyl acetate mixtures.

- Distillation under atmospheric pressure is used for isolation of volatile intermediates like ethyl 2,2-difluoroacetate.

- Catalyst recovery is feasible by filtration and washing after hydrogenation steps.

- Characterization techniques include NMR (proton, fluorine), HPLC, LC-MS, and UPLC to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or difluoroacetate moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The difluoroacetate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Fluorine Substitution: The geminal difluoro group in the target compound and analogs (e.g., ) enhances electrophilicity and metabolic stability compared to non-fluorinated esters.

Aromatic vs. Heterocyclic Cores : Replacement of the imidazole ring with phenyl (e.g., ) or benzimidazole (e.g., ) alters electronic properties and steric bulk. Benzimidazole derivatives often exhibit enhanced biological activity due to improved π-stacking interactions .

Halogen Effects : Chloro- and bromo-substituted analogs () show increased molecular weights and lipophilicity, which may influence solubility and reactivity in cross-coupling reactions.

Spectroscopic and Physicochemical Data

- NMR Trends : In Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2,2-difluoroacetate, the 19F NMR shows distinct signals at δ -63.16 (CF3) and -104.22 (CF2), highlighting fluorine's deshielding effects . Comparable shifts are expected for the target compound.

- Chromatographic Behavior : Analogs like 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzimidazole exhibit Rf values of 0.77 in hexane:ethyl acetate (60:40) , suggesting moderate polarity for difluoro-containing compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Condensation of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions (e.g., using difluoromethyl iodide as a fluorinating agent) .

Esterification : Reaction of the difluoroacetic acid intermediate with ethanol in the presence of H₂SO₄ or HCl as a catalyst under reflux .

- Key Variables :

- Catalysts : Transition metals (e.g., Ir-based catalysts) enhance fluorination efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Yield Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 65–70 | |

| Pd/C | DMF | 100 | 75–80 | |

| None (microwave) | Toluene | 120 | 85 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, CF₂ at δ 110–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 289.1) .

- X-ray Crystallography : Resolves bond lengths (C-F: ~1.33 Å) and confirms stereochemistry .

- IR Spectroscopy : Detects carbonyl (C=O stretch at ~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELX Suite : SHELXL refines crystal structures by optimizing bond angles and torsional parameters, particularly for disordered fluorine atoms .

- Case Study : A 2024 study resolved imidazole ring puckering (0.02 Å deviation) using SHELXPRO, confirming the equatorial position of the ethyl group .

- Validation : R-factor < 0.05 and data-to-parameter ratio > 9 ensure reliability .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Source Analysis : Variability often arises from impurity profiles (e.g., residual solvents in NMR samples) .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Comparative Table :

| Study | Purity (%) | Test System | IC₅₀ (μM) | Conclusion |

|---|---|---|---|---|

| A (2024) | 98 | HeLa cells | 12.3 | Anticancer |

| B (2025) | 85 | E. coli | >100 | Inactive |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to EGFR (PDB: 1M17) with a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions with Leu694 .

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = 2.1) and blood-brain barrier penetration .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding to ATP-binding pockets with RMSD < 2.0 Å .

Q. What synthetic modifications enhance the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : Adding a trifluoromethoxy group increases metabolic stability (t₁/₂ from 2.1 to 4.3 hrs) .

- Imidazole N-Alkylation : 1-Ethyl substitution improves solubility (LogS from −3.2 to −2.5) without compromising affinity .

- Optimization Workflow :

Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.

Use Suzuki-Miyaura coupling to attach aryl groups for π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.